molecular formula C11H11NO3S B1276756 ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 204863-53-6

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B1276756
CAS RN: 204863-53-6
M. Wt: 237.28 g/mol
InChI Key: ANIBMWZLVBRBFZ-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 3428624 .

Synthesis Analysis

The synthetic route for this compound involves the esterification of 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylic acid with ethyl alcohol . The reaction proceeds under suitable conditions to yield the desired ethyl ester .


Molecular Structure Analysis

The molecular structure of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate consists of a benzothiazine ring fused with a carbonyl group and an ethyl ester moiety. The compound exhibits both aromatic and heterocyclic features .


Chemical Reactions Analysis

  • Substitution Reactions : The carbonyl group can participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

  • Rule of 5 Violations : None

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming derivatives that may exhibit a range of biological activities. For instance, modifications to the benzothiazine core can lead to the development of new drugs with potential analgesic, anti-inflammatory, or antipyretic properties .

Material Science

In material science, ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be a precursor for the synthesis of novel organic compounds. These compounds can be used to create new polymers or coatings with unique properties such as enhanced durability or specific interaction with light and other forms of radiation .

Chemical Synthesis

This compound serves as a building block in chemical synthesis. It can undergo various chemical reactions to form complex molecules, which are useful in synthesizing new chemical entities for further research in organic chemistry .

Biological Studies

Researchers can use this compound to study enzyme-substrate interactions, particularly in systems involving sulfur-containing enzymes. The benzothiazine moiety can mimic certain biological molecules, providing insights into enzyme mechanisms .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The structural flexibility allows for the creation of compounds that can target specific pests or weeds without affecting crops .

Analytical Chemistry

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be used as a standard or reagent in analytical procedures. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methodologies .

Environmental Science

Derivatives of this compound may be studied for their environmental impact, such as their biodegradability or potential as eco-friendly alternatives to more harmful chemicals currently in use .

Nanotechnology

In nanotechnology, this compound could be used to synthesize nanoparticles with specific surface functionalities. These nanoparticles can have applications ranging from targeted drug delivery to the creation of advanced sensor technologies .

Safety and Hazards

  • Toxicity : Limited data available; consult relevant safety references .

Future Directions

  • Environmental Impact : Assess environmental fate and toxicity .

properties

IUPAC Name

ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIBMWZLVBRBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400959
Record name Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

CAS RN

204863-53-6
Record name Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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